molecular formula C14H13NO4 B14865973 6-(2,6-Dimethoxyphenyl)picolinic acid

6-(2,6-Dimethoxyphenyl)picolinic acid

Cat. No.: B14865973
M. Wt: 259.26 g/mol
InChI Key: UJTNWQOJNADMOW-UHFFFAOYSA-N
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Description

6-(2,6-Dimethoxyphenyl)picolinic acid is a picolinic acid derivative featuring a 2,6-dimethoxyphenyl substituent at the 6-position of the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) serves as a versatile scaffold in medicinal chemistry due to its metal-chelating properties and ability to modulate biological targets . The addition of a 2,6-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may enhance binding affinity to receptors or enzymes.

Synthesis of this compound could involve coupling reactions (e.g., Suzuki-Miyaura) between a halogenated picolinic acid precursor and a 2,6-dimethoxyphenylboronic acid, followed by hydrolysis of protecting groups, as seen in similar sulfonyl- and amido-picolinic acid syntheses .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-11-7-4-8-12(19-2)13(11)9-5-3-6-10(15-9)14(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

UJTNWQOJNADMOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent type and position significantly influence solubility, acidity, and lipophilicity:

Compound Molecular Weight pKa (Predicted) XLogP3 Key Substituents Source
6-(2,6-Dimethoxyphenyl)picolinic acid 289.27* ~3.2–3.5* ~2.1* 2,6-Dimethoxyphenyl (6-position) Hypothetical
2,6-Dipicolinic acid (DPA) 167.12 1.86, 4.23 -0.8 Carboxylic acids (2,6-positions)
6-(Methylsulfonyl)picolinic acid 231.25 ~1.5–2.0* 0.9 Methylsulfonyl (6-position)
6-(3-Ethoxyphenyl)picolinic acid 259.33 - 3.3 3-Ethoxyphenyl (6-position)
6-Amino-3-(2,6-difluorophenyl)picolinic acid 250.20 3.17 - Amino, 2,6-difluorophenyl

*Estimated based on structural analogs.

Key Observations :

  • Electron-donating groups (methoxy in the target compound) increase lipophilicity (higher XLogP3) compared to DPA but reduce acidity compared to sulfonyl derivatives .

Discussion of Research Findings

  • Safety Profile : Sulfonyl analogs require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties , whereas methoxy groups may reduce toxicity.
  • Unresolved Questions: Limited data exist on the target compound’s solubility, stability, and in vivo efficacy, necessitating further study.

Q & A

Q. Guidance for Rigorous Research Design

  • Apply the PICO framework to structure hypotheses:
    • Population : Target molecule/enzyme system.
    • Intervention : Experimental variable (e.g., metal coordination, catalytic conditions).
    • Comparison : Baseline/control (e.g., unsubstituted picolinic acid).
    • Outcome : Measurable metrics (e.g., catalytic turnover, binding affinity) .
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .

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